钙蛋白酶抑制剂XII

描述

钙蛋白酶抑制剂XII是一种可逆且选择性的钙蛋白酶I 钙蛋白酶是钙依赖性、非溶酶体半胱氨酸蛋白酶,在哺乳动物和其他生物体中普遍表达 。这些酶在各种细胞过程中起着至关重要的作用,包括蛋白质降解、细胞信号传导和组织重塑。

科学研究应用

钙蛋白酶抑制剂XII已成为研究钙蛋白酶在不同过程中作用的有价值工具:

中性粒细胞趋化性: 研究钙蛋白酶如何影响免疫细胞的运动。

神经元信号传导: 了解钙蛋白酶在神经元功能中的作用。

心脏对损伤的反应: 探索其对心脏组织损伤的影响.

作用机制

该化合物可能通过抑制钙蛋白酶I来发挥其作用。钙蛋白酶参与蛋白水解,影响蛋白质周转和细胞稳态。需要进一步研究来阐明所涉及的精确分子靶标和途径。

生化分析

Biochemical Properties

Role in Biochemical Reactions: Calpain Inhibitor XII acts as a potent modulator of calpain activity. By inhibiting calpain activation, it prevents excessive proteolysis and apoptotic cell death in degenerating neurons . The compound specifically targets calpain I (μ-calpain), which is generally neuroprotective. Its binding affinity for calpain II (m-calpain) is lower, but it still contributes to the overall regulation of calpain-mediated processes.

Interactions with Biomolecules: Calpain Inhibitor XII interacts with calpain enzymes, specifically binding to their active sites. It reversibly inhibits Ca2±sensitive calpains, preventing their proteolytic activity . Additionally, it may influence other cellular proteins involved in neurodegenerative pathways.

Cellular Effects

Impact on Cell Function: Calpain Inhibitor XII affects various cell types by modulating calpain activity. It influences cell signaling pathways, gene expression, and cellular metabolism. By preventing calpain-mediated apoptosis, it helps maintain cellular homeostasis .

Molecular Mechanism

Mechanism of Action: At the molecular level, Calpain Inhibitor XII binds to the active site of calpain I, disrupting its proteolytic function. This inhibition prevents excessive protein degradation and promotes cell survival

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: In laboratory settings, researchers have observed decreased neuronal cell death in ischemic models due to uninterrupted calpain inhibition . Detailed information on stability, degradation, and long-term effects remains an area of ongoing investigation.

Metabolic Pathways

Involvement in Metabolism: Calpain Inhibitor XII may impact metabolic pathways. Understanding its interactions with enzymes or cofactors involved in metabolism will provide valuable insights .

Transport and Distribution

Cellular Localization: The compound’s transport and distribution within cells and tissues are critical. Investigating its interactions with transporters and binding proteins will enhance our understanding .

Subcellular Localization

Targeting Signals and Modifications: Calpain Inhibitor XII’s subcellular localization affects its activity. Post-translational modifications or targeting signals may direct it to specific compartments or organelles .

准备方法

合成路线:: 钙蛋白酶抑制剂XII的合成路线涉及化学反应来组装其分子结构。不幸的是,关于合成途径的具体细节在文献中不易获得。

工业生产方法:: 有关this compound的大规模工业生产方法的信息仍然有限。研究人员通常在实验室环境中合成它用于研究目的。

化学反应分析

反应类型:: 钙蛋白酶抑制剂XII可能经历各种化学反应,包括氧化、还原和取代。 在没有明确数据的情况下,我们只能根据其官能团和反应性进行推断。

常用试剂和条件:: 虽然没有记录该化合物的具体试剂和条件,但我们可以推测采用标准有机合成技术。这些可能包括保护基操作、偶联反应和纯化步骤。

主要产物:: this compound合成过程中形成的主要产物将取决于所涉及的具体反应。在没有实验数据的情况下,我们无法提供精确的细节。

相似化合物的比较

不幸的是,在现有文献中,与类似化合物的直接比较很少。钙蛋白酶抑制剂XII的独特之处在于它对钙蛋白酶I的选择性。

类似化合物:: 虽然没有提到具体的类似物,但其他钙蛋白酶抑制剂(例如,钙蛋白肽、MDL-28170)表现出更广泛的蛋白酶抑制谱 .

属性

IUPAC Name |

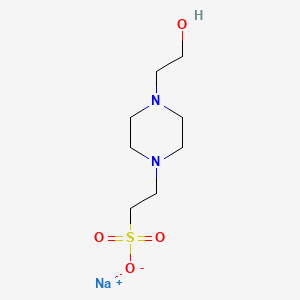

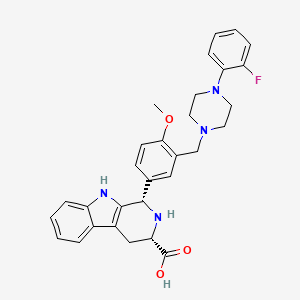

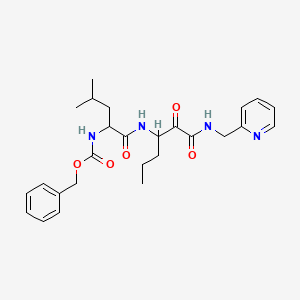

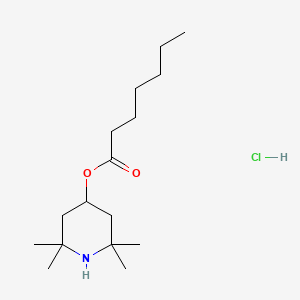

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWMBFPIAQRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

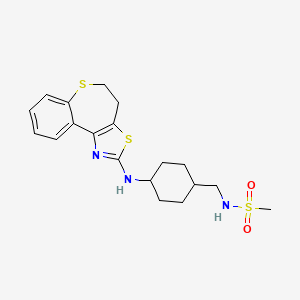

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

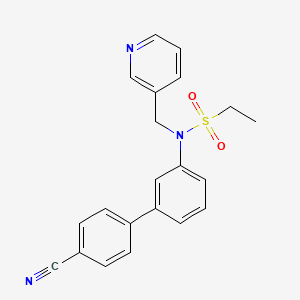

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)